(1'S,2R,3S)-Fosaprepitant Dimeglumine
Description
Contextualization of (1'S,2R,3S)-Fosaprepitant Dimeglumine in Prodrug Design
Prodrug design is a sophisticated strategy in drug development where an inactive or poorly active molecule is chemically modified to create a derivative that, after administration, is converted within the body into the active parent drug. nih.govnih.gov This approach is frequently employed to overcome pharmaceutical and pharmacokinetic challenges, such as poor water solubility, limited permeability across biological membranes, chemical instability, or to improve site-specificity. nih.govmdpi.com By attaching a promoiety to the active drug, its physicochemical properties can be temporarily altered to facilitate delivery and absorption. mdpi.com
(1'S,2R,3S)-Fosaprepitant Dimeglumine is a classic example of a prodrug designed to address solubility issues. mdpi.com The active drug, aprepitant (B1667566), is a lipophilic compound with low aqueous solubility, making it unsuitable for intravenous formulation. nih.govpharmatutor.org To overcome this limitation, a phosphate (B84403) ester promoiety was added to the aprepitant molecule, creating fosaprepitant (B1673561). mdpi.com This phosphorylation significantly increases the water solubility of the compound. mdpi.compharmatutor.org Fosaprepitant is formulated as a dimeglumine salt, which further enhances its solubility and makes it freely soluble in water, suitable for intravenous administration. humanjournals.comfda.gov
Once administered intravenously, fosaprepitant is rapidly and extensively converted back to the active parent drug, aprepitant. fda.govnih.gov This bioconversion is mediated by ubiquitous enzymes, primarily phosphatases, which are found in various tissues, including the liver, kidneys, and lungs. fda.govnih.gov The conversion process is swift, occurring within approximately 30 minutes after infusion, ensuring the timely availability of aprepitant to exert its therapeutic effect. scilit.comnih.gov This strategy successfully provides an intravenous option for patients who may benefit from parenteral administration. nih.gov
Overview of Neurokinin-1 Receptor Antagonists in Drug Discovery
(1'S,2R,3S)-Fosaprepitant Dimeglumine, through its active metabolite aprepitant, belongs to the class of drugs known as Neurokinin-1 (NK-1) receptor antagonists. nih.gov These agents represent a significant development in pharmacology, particularly for their antiemetic properties. nih.govnih.gov The NK-1 receptor, a G protein-coupled receptor, is the primary receptor for Substance P, an excitatory neuropeptide that plays a crucial role in pain perception and the transmission of emetic signals. nih.govpatsnap.com
The mechanism of action for NK-1 receptor antagonists involves competitively blocking the binding of Substance P to its receptors, which are densely located in key areas of the central and peripheral nervous system associated with the vomiting reflex, such as the area postrema and the nucleus tractus solitarius in the brainstem. nih.govtandfonline.com By preventing Substance P from binding, these antagonists inhibit the downstream signaling pathways that trigger nausea and vomiting. nih.govrxlist.com
The discovery of NK-1 receptor antagonists was a pivotal moment in the prevention of CINV. nih.govpatsnap.com Aprepitant, the active form of fosaprepitant, is a selective, high-affinity antagonist of human NK-1 receptors with minimal to no affinity for other receptors targeted by older antiemetic therapies, such as serotonin (B10506) (5-HT₃) or dopamine (B1211576) receptors. nih.govdrugbank.com This targeted mechanism allows for effective prevention of both the acute and delayed phases of emesis induced by chemotherapy. drugbank.com
Significance of Stereochemistry in Drug Development
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in drug development and pharmacology. patsnap.com Molecules that have the same molecular formula and sequence of bonded atoms but differ in their spatial orientation are known as stereoisomers. tutorchase.com A specific type of stereoisomerism, chirality, is of particular importance. Chiral molecules exist as non-superimposable mirror images called enantiomers. nih.gov
Biological systems, including drug targets like receptors and enzymes, are inherently chiral. nih.gov Consequently, they often interact differently with the various stereoisomers of a chiral drug. ijpsjournal.com One enantiomer (the eutomer) may fit perfectly into a receptor's binding site and elicit the desired therapeutic response, while the other enantiomer (the distomer) may be less active, completely inactive, or even cause unwanted or toxic effects. tutorchase.comnih.gov Therefore, identifying and producing the specific, active stereoisomer is crucial for developing safe and effective medications. tutorchase.com
The molecular structure of aprepitant, and by extension fosaprepitant, is a clear illustration of this principle. The aprepitant molecule contains three chiral centers, which gives rise to a possibility of eight different stereoisomers (diastereomers and enantiomers). rhhz.net Extensive research has demonstrated that the potent antiemetic activity as an NK-1 receptor antagonist is specifically associated with the (1'S,2R,3S) configuration. rhhz.netnih.govsynthinkchemicals.com The synthesis of fosaprepitant and its parent compound aprepitant must be highly stereospecific to ensure that only this therapeutically active isomer is produced, highlighting the critical role of stereochemistry in its development and clinical utility. rhhz.netresearchgate.net
Data Tables
Chemical Properties of (1'S,2R,3S)-Fosaprepitant Dimeglumine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C37H56F7N6O16P | synthinkchemicals.com |
| Molecular Weight | 1004.83 g/mol | fda.govsynthinkchemicals.com |
| Appearance | White to off-white amorphous powder | fda.gov |
| Solubility | Freely soluble in water | fda.gov |
| Parent Compound | Fosaprepitant | nih.gov |
| Active Moiety | Aprepitant | nih.govdrugbank.com |
Table of Mentioned Compounds
| Compound Name | Description |
|---|---|
| (1'S,2R,3S)-Fosaprepitant Dimeglumine | The specific stereoisomer of the dimeglumine salt of fosaprepitant. |
| Fosaprepitant | A phosphorylated prodrug of aprepitant. nih.gov |
| Aprepitant | A selective, high-affinity neurokinin-1 (NK-1) receptor antagonist; the active drug. drugbank.com |
| Substance P | A neuropeptide and the natural ligand for the NK-1 receptor. nih.gov |
| Meglumine (B1676163) | An amino sugar derived from glucose, used to form a salt with fosaprepitant to increase solubility. |
| Dexamethasone (B1670325) | A corticosteroid sometimes used in combination with NK-1 receptor antagonists. mdpi.com |
| Ondansetron | A 5-HT₃ receptor antagonist used as an antiemetic. drugbank.com |
Properties
Molecular Formula |
C₃₇H₅₆F₇N₆O₁₆P |
|---|---|
Molecular Weight |
1004.83 |
Origin of Product |
United States |
Chemical Structure and Stereochemical Characterization
Elucidation of the (1'S,2R,3S)-Fosaprepitant Dimeglumine Molecular Architecture
(1'S,2R,3S)-Fosaprepitant dimeglumine is a salt formulation. nih.gov Its molecular architecture consists of a fosaprepitant (B1673561) anion and two meglumine (B1676163) cations, which serve as counter-ions. nih.govfda.gov The chemical name for the approved drug substance is 1-Deoxy-1-(methylamino)-D-glucitol[3-[[(2R,3S)-2-[(1R)-1-[3,5- bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4- triazol-1-yl]phosphonate (2:1) (salt). fda.govrxlist.com
Fosaprepitant is a water-soluble N-phosphorylated prodrug of aprepitant (B1667566). medpath.comnih.govnih.gov Upon administration, it is rapidly converted by enzymes into its active form, aprepitant. fda.govnih.govclinicaltrials.gov The fosaprepitant molecule is a morpholine (B109124) derivative containing a phosphonic acid group attached to a triazolone ring. nih.gov This core is further substituted with a 4-fluorophenyl group and a [1-[3,5-bis(trifluoromethyl)phenyl]ethoxy] moiety. nih.gov The addition of the phosphoryl group is a key structural modification that significantly increases the water solubility of the aprepitant molecule, which is otherwise practically insoluble in water. google.comresearchgate.net
The dimeglumine salt is formed by the reaction of the acidic fosaprepitant with two equivalents of meglumine, an amino sugar derived from sorbitol and methylamine. nih.govgoogle.com This salt formation further enhances the aqueous solubility, making it suitable for intravenous formulation. fda.govrxlist.com
Table 1: Chemical Properties of (1'S,2R,3S)-Fosaprepitant Dimeglumine
| Property | Value |
| Molecular Formula | C37H56F7N6O16P |
| Molecular Weight | 1004.83 g/mol |
| Appearance | White to off-white amorphous powder |
| Solubility | Freely soluble in water |
| Data sourced from multiple references. nih.govfda.govrxlist.comsynthinkchemicals.comsynthinkchemicals.com |
Stereochemical Assignment and Chirality of Key Centers
The structure of fosaprepitant contains three stereocenters, leading to a specific three-dimensional arrangement that is critical for its interaction with biological systems. nih.gov The designation (1'S,2R,3S) refers to the specific configuration at these chiral centers according to the Cahn-Ingold-Prelog (CIP) priority rules.
The three key chiral centers are:
C1' : The carbon atom in the ethoxy side chain, which is attached to the 3,5-bis(trifluoromethyl)phenyl ring. In this specific isomer, it has the S configuration.
C2 : A carbon atom in the morpholine ring, bonded to the oxygen of the ethoxy group. Its configuration is R.
C3 : The adjacent carbon atom in the morpholine ring, which carries the 4-fluorophenyl substituent. Its configuration is S.
The approved and marketed form of fosaprepitant has the (1'R,2R,3S) configuration. fda.govrxlist.comnih.gov The (1'S,2R,3S) isomer is therefore a diastereomer of the active drug substance. The precise spatial orientation of the substituents on the morpholine ring and the ethoxy side chain is a determining factor for the biological activity of the resulting aprepitant molecule. nih.gov Theoretical simulations and molecular docking are methods that can be employed to understand the chiral recognition mechanisms at a molecular level. nih.gov
Table 2: Chiral Centers of (1'S,2R,3S)-Fosaprepitant
| Chiral Center Location | Substituent Groups | Assigned Configuration (CIP) |
| Ethoxy Side-Chain (C1') | -H, -CH3, -O- (morpholine), -C6H3(CF3)2 | S |
| Morpholine Ring (C2) | -H, -O- (ethoxy), -C3 (morpholine), -O- (ring) | R |
| Morpholine Ring (C3) | -H, -C6H4F, -N- (ring), -C2 (morpholine) | S |
| Configuration based on the compound name. synthinkchemicals.com |
Isomeric Forms of Fosaprepitant and Aprepitant: Academic Considerations
A molecule with three distinct chiral centers, such as aprepitant or its prodrug fosaprepitant, can theoretically exist as 2³ = 8 different stereoisomers. nih.govyoutube.com These eight isomers comprise four pairs of enantiomers. The relationships between any two of these isomers can be defined as either enantiomeric (non-superimposable mirror images) or diastereomeric (stereoisomers that are not mirror images).
The (1'S,2R,3S)-Fosaprepitant discussed here is one of these eight possible stereoisomers. It is a diastereomer of the pharmaceutically active substance, (1'R,2R,3S)-Fosaprepitant. The enantiomer of (1'S,2R,3S)-Fosaprepitant would be (1'R,2S,3R)-Fosaprepitant.
In the context of pharmaceutical manufacturing and quality control, the synthesis and characterization of these various stereoisomers are of significant academic and practical interest. researchgate.net They are often synthesized to serve as reference standards for analytical methods, such as high-performance liquid chromatography (HPLC), which are used to ensure the stereochemical purity of the final drug product. nih.govresearchgate.net Studies have confirmed that the stereochemical integrity of aprepitant is maintained in vivo, with no detectable inversion at any of the three chiral centers after administration. nih.gov
Synthetic Methodologies and Process Chemistry
Synthetic Pathways for (1'S,2R,3S)-Fosaprepitant Dimeglumine
The synthesis of (1'S,2R,3S)-Fosaprepitant Dimeglumine is fundamentally a conversion of aprepitant (B1667566) into a more soluble form. This involves the strategic phosphorylation of the aprepitant molecule, followed by deprotection and salt formation.
The conversion of aprepitant to fosaprepitant (B1673561) dimeglumine follows a well-defined reaction sequence. The process initiates with the phosphorylation of aprepitant (Formula III in patent literature). justia.com
A primary method involves reacting aprepitant with a phosphorylating agent, such as tetrabenzyl pyrophosphate (TBPP), in the presence of a strong base. justia.comrhhz.net This reaction yields a key intermediate, fosaprepitant dibenzyl ester (Formula II in patent literature). justia.comgoogle.com The choice of base and solvent is critical for reaction efficiency; common systems include sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (B95107) (THF). justia.com Alternative bases like lithium hydroxide (B78521), sodium hydroxide, and DBU have also been reported in solvents such as DMF or DMSO. google.comepo.org
The subsequent step involves the debenzylation of the fosaprepitant dibenzyl ester to yield fosaprepitant. This is typically achieved through catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. rhhz.netgoogle.com
The final step in the sequence is the formation of the dimeglumine salt. The free acid form of fosaprepitant is reacted with N-methyl-D-glucamine to produce the highly water-soluble (1'S,2R,3S)-Fosaprepitant Dimeglumine. justia.comrhhz.net This salt formation is crucial for its formulation as an intravenous drug. fda.gov
| Key Intermediate | Role in Synthesis | Reference |
| Aprepitant | Starting material for phosphorylation. | fda.govjustia.com |
| (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol ((R)-BTPE) | Key chiral building block for the synthesis of the aprepitant precursor. | researchgate.net |
| Fosaprepitant Dibenzyl Ester | Protected phosphate (B84403) intermediate formed after phosphorylation of aprepitant. | justia.comgoogle.com |
| Fosaprepitant | The deprotected, active phosphonic acid prodrug. | nih.govwikipedia.org |
The stereochemical complexity of fosaprepitant originates from its precursor, aprepitant, which possesses three defined stereocenters. rhhz.net The establishment of this specific stereochemistry is a critical challenge addressed through stereoselective synthesis.
A pivotal strategy involves the use of a key chiral building block, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol ((R)-BTPE), which is derived from the chiral pool. researchgate.netepa.gov The chiral pool refers to the use of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials in a synthesis. nih.govwikipedia.org (R)-BTPE can be synthesized via the stereoselective enzymatic reduction of its corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone, using a carbonyl reductase. researchgate.net
An efficient synthesis of the aprepitant core involves a Lewis acid-catalyzed trans-acetalization reaction. researchgate.netacs.org This approach couples the enantiopure (R)-BTPE with an oxazinone intermediate. This reaction can initially produce a mixture of diastereomers, which is then converted into a single desired isomer through a crystallization-induced asymmetric transformation, a powerful technique for achieving high diastereomeric purity. researchgate.netacs.org This method relies on the stereochemical information from a pre-existing stereocenter to guide the formation of subsequent stereocenters. researchgate.net
The transformation of aprepitant into (1'S,2R,3S)-Fosaprepitant Dimeglumine involves several key chemical conversions and a final derivatization.
Phosphorylation: This is the central conversion where the hydroxyl group on the triazolone ring of aprepitant is converted into a phosphate group. fda.govgoogle.com The use of tetrabenzyl pyrophosphate (TBPP) serves as both the phosphate source and introduces benzyl (B1604629) groups to protect the acidic protons of the phosphoric acid moiety during the reaction. justia.com
Deprotection (Debenzylation): Following phosphorylation, the benzyl protecting groups must be removed. Catalytic hydrogenation is the standard method, where hydrogen gas and a palladium catalyst (e.g., Pd/C) cleave the benzyl-oxygen bonds, liberating the free phosphonic acid, fosaprepitant. google.comgoogle.com
Salt Formation (Derivatization): The final step is a derivatization to increase the aqueous solubility of the prodrug. fda.gov Fosaprepitant free acid is reacted with two equivalents of the amino sugar N-methyl-D-glucamine. This acid-base reaction forms the stable and highly water-soluble dimeglumine salt, making the compound suitable for intravenous formulation. justia.comgoogle.com
Industrial Synthesis and Manufacturing Considerations
The large-scale production of (1'S,2R,3S)-Fosaprepitant Dimeglumine requires processes that are not only high-yielding but also scalable, efficient, and economically viable.
Significant research has been directed towards optimizing the manufacturing process of fosaprepitant dimeglumine. Key areas of optimization include:
Reaction Conditions: Patented processes detail specific temperature ranges, such as -35°C to 0°C for the phosphorylation step, to maximize yield and minimize impurity formation. justia.com
Reagent and Solvent Selection: The choice of base and solvent for the phosphorylation step has been optimized for commercial scale. While early lab-scale syntheses used reagents like NaHMDS, industrial processes have explored more economical and manageable bases like sodium hydroxide or DBU in solvents like DMF. google.comepo.org
Purification: The purity of the final API is paramount. Process optimization includes robust purification steps, such as the crystallization of the fosaprepitant dibenzyl ester intermediate to achieve high purity (e.g., >99%) before it is carried forward to the final product. justia.comgoogle.com
| Process Parameter | Optimization Strategy | Impact on Scalability/Efficiency | Reference |
| Reaction Temperature | Controlled cooling (e.g., -35°C to 0°C) for phosphorylation. | Increases reaction selectivity and minimizes side products. | justia.com |
| Intermediate Handling | In-situ generation and use of intermediates like fosaprepitant dibenzyl ester. | Reduces cycle time, solvent usage, and potential for product loss. | justia.com |
| Base Selection | Use of cost-effective and manageable bases (e.g., NaOH, DBU) for phosphorylation. | Lowers raw material costs and simplifies handling on a large scale. | google.comepo.org |
| Purification Method | Crystallization of key intermediates. | Ensures high purity of the final API, meeting regulatory standards. | justia.comgoogle.com |
The pharmaceutical industry is increasingly focused on sustainable manufacturing practices. researchgate.netnih.gov The synthesis of aprepitant, the precursor to fosaprepitant, is a notable example of the successful application of green chemistry principles.
In 2005, Merck & Co., Inc. received a Presidential Green Chemistry Challenge Award for developing a new, greener synthetic pathway for aprepitant. epa.gov This redesigned synthesis provided significant environmental and economic benefits:
Atom Economy: The new route was designed to be highly atom-economical, maximizing the incorporation of atoms from the starting materials into the final product. epa.gov
Elimination of Hazardous Reagents: The first-generation synthesis used highly toxic reagents such as sodium cyanide and flammable organometallics like dimethyl titanocene. The award-winning synthesis eliminated these hazardous materials. epa.gov
Waste Reduction: The implementation of the greener route led to a dramatic reduction in waste. Merck eliminated approximately 41,000 gallons of waste for every 1,000 pounds of aprepitant produced. epa.gov
Use of Catalysis: A key innovation was the switch from a stoichiometric chiral reagent to a catalytic asymmetric synthesis for establishing a key stereocenter, a core principle of green chemistry. epa.gov
Reduced Resource Consumption: The shorter, more efficient synthesis significantly lowered the consumption of raw materials, water, and energy. epa.gov
Synthesis of Related Substances and Impurity Reference Standards
The synthesis of reference standards for impurities is a crucial step in the quality control of pharmaceutical production. This involves the targeted synthesis of compounds that may arise during the manufacturing process or through degradation of the active pharmaceutical ingredient (API).
Preparation of Process-Related Impurities
Process-related impurities in Fosaprepitant can originate from starting materials, intermediates, or side reactions during the synthesis. Key process-related impurities include diastereomers and derivatives formed during the phosphorylation step.
Diastereomeric Impurities:
The synthesis of Fosaprepitant involves multiple chiral centers, leading to the potential formation of several diastereomers. The major diastereomeric impurities include (1'S,2S,3R)-Fosaprepitant (SSR-FPT), (1'R,2S,3R)-Fosaprepitant (RSR-FPT), and (1'R,2R,3R)-Fosaprepitant (RRR-FPT). The synthesis of these isomers is typically achieved by first preparing the corresponding diastereomers of Aprepitant, the active metabolite of Fosaprepitant, and then converting them to the respective Fosaprepitant isomers.
A reported synthetic route to these Aprepitant isomers involves stereoselective reduction and induced crystallization to establish the desired stereochemistry. synthinkchemicals.com These Aprepitant isomers are then used as starting materials for the synthesis of the corresponding Fosaprepitant isomers. The phosphorylation of the Aprepitant isomer is generally carried out using a phosphorylating agent like tetrabenzyl pyrophosphate (TBPP) in the presence of a strong base such as sodium hexamethyldisilazide (NaHMDS). The resulting phosphorylated intermediate is then deprotected, typically via hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final Fosaprepitant isomer. synthinkchemicals.com
Fosaprepitant Dibenzyl Ester:
Fosaprepitant dibenzyl ester is a key intermediate in the synthesis of Fosaprepitant and a potential process-related impurity. Its formation occurs during the phosphorylation of Aprepitant with tetrabenzyl pyrophosphate. google.comgoogle.com The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). google.com Various bases can be employed, including sodium hydride or sterically hindered bases like diazabicycloundecene (DBU). google.comgoogle.com One patented process describes the reaction of Aprepitant with tetrabenzyl pyrophosphate in THF using sodium hydride as the base. google.com Another approach utilizes DBU in DMF at ambient temperature. google.com
Fosaprepitant Monobenzyl Ester Impurity:
The Fosaprepitant monobenzyl ester impurity can arise from the incomplete debenzylation of the dibenzyl ester intermediate during the final hydrogenation step. A synthetic method for this impurity involves the controlled debenzylation of the dibenzyl ester. A Chinese patent describes a process where the dibenzyl ester intermediate is treated in methanol (B129727) to form the monobenzyl ester, which is reported to be a stable solid. google.com
N-Benzyl Fosaprepitant Impurity:
The N-Benzyl Fosaprepitant impurity, also referred to as Impurity F, is another process-related substance. Its chemical name is (4-benzyl-3-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid. synzeal.com While specific synthetic details are not widely published in academic literature, its preparation as a reference standard is noted by chemical suppliers. synzeal.com
Desfluoro-Fosaprepitant Impurity:
The Desfluoro-Fosaprepitant impurity lacks the fluorine atom on the phenylmorpholine moiety. The synthesis of this impurity would likely start from a desfluoro-Aprepitant analogue, which would then undergo the same phosphorylation and deprotection sequence as the parent compound. Reference standards for this impurity are commercially available. allmpus.comsynthinkchemicals.com
Synthesis of Degradation Products
Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions, such as hydrolysis, oxidation, and photolysis. researchgate.net These studies help in identifying potential degradation products that could form during storage and handling.
Hydrolytic Degradation Products:
The primary hydrolytic degradation product of Fosaprepitant is Aprepitant. google.comsimsonpharma.com Fosaprepitant is a prodrug that is designed to be rapidly converted to Aprepitant in vivo. simsonpharma.com This conversion can also occur in vitro under aqueous conditions. google.comsimsonpharma.com Therefore, the synthesis of Aprepitant itself serves as the synthesis of this major degradation product. The synthesis of Aprepitant is well-established and involves the coupling of a chiral morpholine (B109124) derivative with a triazolone ring system.
A stability-indicating HPLC method development study for Fosaprepitant dimeglumine subjected the drug substance to acidic and basic hydrolysis. simsonpharma.com Under basic conditions, an unknown degradant was observed, but its structure and synthesis were not detailed. simsonpharma.com
Oxidative Degradation Products:
Forced degradation studies have shown that Fosaprepitant is susceptible to oxidative stress. simsonpharma.com In one study, treatment with hydrogen peroxide led to the formation of two significant unknown degradation products. simsonpharma.com However, the specific structures of these oxidative degradants and their synthetic pathways have not been elucidated in the reviewed literature. The synthesis of such products would likely involve reacting Fosaprepitant with a suitable oxidizing agent and then isolating and characterizing the resulting compounds.
Photolytic Degradation Products:
Studies have indicated that Fosaprepitant is relatively stable under photolytic stress conditions. simsonpharma.com Therefore, the formation of significant photolytic degradation products is considered less likely, and specific synthetic routes for such compounds are not prominently featured in the available literature.
Prodrug Activation and Molecular Pharmacodynamics: Preclinical Investigations
Enzymatic Hydrolysis and Bioconversion of (1'S,2R,3S)-Fosaprepitant Dimeglumine
The conversion of (1'S,2R,3S)-Fosaprepitant dimeglumine to its active form, aprepitant (B1667566), is a critical step for its pharmacological activity. This process is mediated by enzymatic hydrolysis of the phosphate (B84403) ester moiety.
Identification and Characterization of Responsible Phosphatase Enzymes
Preclinical studies have established that (1'S,2R,3S)-Fosaprepitant dimeglumine is rapidly hydrolyzed to aprepitant by ubiquitous phosphatase enzymes present throughout the body. nih.govgoogle.comresearchgate.net While specific enzyme nomenclature is not extensively detailed in the primary literature for fosaprepitant (B1673561) itself, the conversion is attributed to broadly distributed phosphatases. nih.gov In vitro investigations have demonstrated that this metabolic conversion occurs in preparations of human liver, kidney, lung, and ileum, indicating a widespread capacity for activation. nih.gov The class of enzymes generally responsible for the hydrolysis of such phosphate ester prodrugs is alkaline phosphatases (ALPs) . doi.org These metalloenzymes are crucial in various physiological processes and are known to dephosphorylate a wide range of substrates. nih.gov The enzymatic action involves the hydrolysis of the phosphomonoester, releasing the active aprepitant molecule. nih.gov
In Vitro and Ex Vivo Prodrug Conversion Kinetics
The rate of bioconversion of (1'S,2R,3S)-Fosaprepitant dimeglumine to aprepitant has been characterized in several preclinical models, demonstrating rapid and efficient hydrolysis.
In human liver microsomes, the conversion is particularly swift, with only 3% of the parent prodrug remaining after a 15-minute incubation period. nih.gov Ex vivo studies in blood from different species have revealed varying conversion rates. In rat blood, the conversion is rapid, with a half-life of approximately 30 minutes. Conversely, the process is significantly slower in dog blood, with a half-life exceeding 300 minutes. In human blood, fosaprepitant is relatively stable, with less than 15% being converted to aprepitant over a two-hour incubation. nih.gov Following intravenous administration in humans, fosaprepitant is rapidly converted to aprepitant, with plasma concentrations of the prodrug falling below the level of quantification within 30 minutes of infusion completion. nih.gov
| Biological Matrix | Species | Conversion Rate/Half-Life |
|---|---|---|
| Liver Microsomes | Human | ~97% conversion in 15 minutes |
| Blood | Rat | t½ ~ 30 minutes |
| Blood | Dog | t½ > 300 minutes |
| Blood | Human | <15% conversion in 2 hours |
Aprepitant's Mechanism of Action at the Neurokinin-1 Receptor
The antiemetic effects of (1'S,2R,3S)-Fosaprepitant dimeglumine are solely attributable to its active metabolite, aprepitant, which acts as a potent and selective antagonist of the neurokinin-1 (NK1) receptor. patsnap.com The NK1 receptor is a G protein-coupled receptor whose endogenous ligand is Substance P, a neuropeptide implicated in the pathways of nausea and vomiting. nih.govpatsnap.com
Selective High-Affinity Binding Profile
Aprepitant exhibits a high affinity for the human NK1 receptor. wikipedia.org Radioligand binding assays have demonstrated its potent and selective binding. The inhibitory constant (IC50) for aprepitant at the human cloned NK1 receptor is approximately 0.1 nM. nih.gov This demonstrates a significantly higher affinity for the NK1 receptor compared to other neurokinin receptors. Specifically, aprepitant is approximately 3,000-fold more selective for the human NK1 receptor than for the human NK3 receptor (IC50 = 300 nM) and about 45,000-fold more selective than for the human NK2 receptor (IC50 = 4500 nM). nih.gov
| Receptor | Aprepitant IC50 (nM) | Selectivity vs. NK1 |
|---|---|---|
| Human Neurokinin-1 (NK1) | 0.1 | - |
| Human Neurokinin-2 (NK2) | 4500 | ~45,000-fold |
| Human Neurokinin-3 (NK3) | 300 | ~3,000-fold |
Allosteric Modulation and Receptor Activation Mechanisms
Aprepitant functions as a competitive antagonist at the NK1 receptor, blocking the binding of Substance P and thereby preventing the initiation of the emetic signal. nih.govnih.gov Structural studies, including X-ray crystallography, have provided insights into the binding mode of aprepitant to the human NK1 receptor. nih.gov Aprepitant binds to a hydrophobic subpocket formed by transmembrane helices III, V, and VI. nih.gov This binding is stabilized by multiple hydrogen bonds and hydrophobic interactions. nih.gov
A key aspect of its mechanism involves the prevention of a conformational change in the receptor necessary for activation. The bis-trifluoromethyl-phenyl moiety of aprepitant interacts with and inhibits the movement of a specific tryptophan residue (W261^6.48), which acts as a "toggle switch" for receptor activation. nih.gov Furthermore, the binding of aprepitant is influenced by the amino acid at position 2.50 within the transmembrane domain, a site known to be crucial for ligand binding and signaling in Class A G protein-coupled receptors. nih.gov By occupying this binding site, aprepitant allosterically inhibits the receptor, preventing it from adopting the active conformation required for signal transduction upon Substance P binding. nih.gov
Selectivity Profile Against Other Neurotransmitter Receptors (e.g., 5-HT3, Dopamine)
Aprepitant's antiemetic activity is highly specific to its action on the NK1 receptor. Preclinical and clinical studies have shown that it has little to no affinity for other receptors involved in the emesis pathways, such as serotonin (B10506) (5-HT3), dopamine (B1211576), and corticosteroid receptors. researchgate.net This high degree of selectivity contributes to its specific mechanism of action in preventing both acute and delayed chemotherapy-induced nausea and vomiting, distinguishing it from other classes of antiemetics like 5-HT3 receptor antagonists. wikipedia.org
Preclinical Pharmacokinetics and Drug Metabolism Research
Absorption, Distribution, and Elimination of (1'S,2R,3S)-Fosaprepitant Dimeglumine and Aprepitant (B1667566) in Preclinical Models
(1'S,2R,3S)-Fosaprepitant dimeglumine is a water-soluble phosphoryl prodrug of aprepitant, developed for intravenous administration. clinicaltrials.gov Its pharmacokinetic profile is largely defined by its rapid and extensive conversion to aprepitant. clinicaltrials.gov
Following intravenous administration in preclinical models, fosaprepitant (B1673561) is rapidly converted to aprepitant by widely distributed phosphatases in tissues such as the liver, kidney, lung, and ileum. clinicaltrials.govnih.gov This conversion is so efficient that plasma levels of the prodrug become undetectable shortly after administration, indicating minimal systemic exposure and tissue distribution of fosaprepitant itself. nih.gov
Preclinical studies in rats and dogs demonstrated that intravenous administration of fosaprepitant results in a dose-proportional increase in plasma concentrations of aprepitant at lower doses. nih.gov However, the rate of conversion from the prodrug to the active compound varies between species, being rapid in rats and comparatively slower in dogs. nih.gov In vitro studies using human blood showed less than ~15% conversion over two hours, whereas in human liver microsomes, the conversion was rapid, with only 3% of fosaprepitant remaining after 15 minutes. nih.gov
The active moiety, aprepitant, exhibits significant tissue distribution. Animal and human positron emission tomography (PET) studies have confirmed that aprepitant readily crosses the blood-brain barrier to occupy neurokinin-1 (NK1) receptors in the brain. drugbank.comresearchgate.net In animal models, aprepitant also crosses the placenta. nih.gov Aprepitant is characterized by high plasma protein binding, exceeding 95%. nih.gov
Table 1: Ex Vivo Conversion of Fosaprepitant to Aprepitant in Blood of Different Species
| Species | Conversion Half-Life (t½) | Reference |
|---|---|---|
| Rat | ~ 30 minutes | nih.gov |
| Dog | > 300 minutes | nih.gov |
| Human | Stable (<15% conversion in 2 hrs) | nih.gov |
This interactive table summarizes the species-dependent conversion rate of fosaprepitant.
While specific preclinical studies detailing the role of transporters in the pharmacokinetics of fosaprepitant are not extensively documented in the provided results, the behavior of similar compounds suggests their involvement. For instance, studies with other drugs utilize Caco-2 cell monolayers as an in vitro model for intestinal permeability. nih.gov Research on the HIV protease inhibitor prodrug GW433908 showed it had poor transepithelial flux across Caco-2 cells, suggesting it is not substantially absorbed and is likely converted to its active form, amprenavir, at the intestinal epithelial cells. nih.gov It is plausible that fosaprepitant, being a prodrug, is largely converted to aprepitant before significant interaction with transporters that would affect its systemic absorption. Aprepitant itself may be a substrate for efflux transporters like P-glycoprotein, which can influence its absorption and distribution, a mechanism observed with other drugs like atorvastatin. wikipedia.org
Cytochrome P450 Mediated Metabolism of Aprepitant
The elimination of aprepitant is primarily driven by extensive hepatic metabolism.
The primary enzyme responsible for the metabolism of aprepitant is Cytochrome P450 3A4 (CYP3A4). nih.govdrugbank.comnih.govresearchgate.net Minor metabolic contributions are made by CYP1A2 and CYP2C19. nih.govdrugbank.comnih.govresearchgate.net In vitro studies using microsomes from baculovirus-expressed human P450s confirmed that aprepitant metabolism occurred only in the presence of CYP3A4, CYP1A2, or CYP2C19. nih.gov
The metabolic reactions catalyzed by these enzymes differ. CYP3A4 is capable of facilitating both N- and O-dealkylation reactions. nih.govresearchgate.net In contrast, CYP1A2 and CYP2C19 only produce products of O-dealkylation. nih.govresearchgate.netresearchgate.net The critical role of CYP3A4 is further highlighted by inhibition studies where the metabolism of aprepitant in human liver microsomes was completely blocked by CYP3A4 inhibitors such as ketoconazole (B1673606) and troleandomycin. nih.govresearchgate.net
Table 2: Cytochrome P450 Enzymes Involved in Aprepitant Metabolism
| Enzyme | Role in Metabolism | Type of Reaction | Reference |
|---|---|---|---|
| CYP3A4 | Major | N- and O-dealkylation | nih.govresearchgate.net |
| CYP2C19 | Minor | O-dealkylation | nih.govresearchgate.net |
| CYP1A2 | Minor | O-dealkylation | nih.govresearchgate.net |
This interactive table outlines the primary CYP enzymes and their specific roles in the metabolic breakdown of aprepitant.
The metabolism of aprepitant is extensive, leading to the formation of several metabolites. researchgate.net Seven distinct metabolites have been identified in human plasma following administration. drugbank.comresearchgate.net Research indicates that these metabolites are only weakly active, possessing significantly less affinity for the NK1 receptor compared to the parent compound, aprepitant. drugbank.comresearchgate.net The primary metabolic processes involve oxidation at the morpholine (B109124) ring and its side chains. researchgate.net The resulting metabolites from N-dealkylation are primarily eliminated through feces, while the products of O-dealkylation are excreted in the urine. researchgate.net
Preclinical Pharmacokinetic Drug-Drug Interactions
Aprepitant's role as both a substrate and a modulator of CYP enzymes gives it the potential for significant drug-drug interactions.
Preclinical and clinical studies have established that aprepitant is a moderate inhibitor of CYP3A4. nih.govnih.gov It also acts as a weak inducer of CYP2C9. nih.govnih.govsimul-europe.com The inhibitory effect on CYP3A4 is transient. nih.gov The intravenous prodrug, fosaprepitant, exhibits a weaker inhibitory effect on CYP3A4 compared to the oral formulation of aprepitant. researchgate.net
The potential for drug-drug interactions has been evaluated using probe substrates. For example, the effect on CYP3A4 was assessed using midazolam, while the induction of CYP2C9 was studied using tolbutamide (B1681337). nih.gov These studies confirmed a modest and temporary induction of both CYP3A4 and CYP2C9. nih.gov Aprepitant is considered a very weak inhibitor of CYP2C9 and CYP2C19. nih.gov No significant inhibition has been observed for other isoforms like CYP1A2, CYP2B6, CYP2C8, CYP2D6, and CYP2E1. nih.gov
These metabolic interactions are clinically relevant, as co-administration of aprepitant can alter the plasma concentrations of other drugs metabolized by CYP3A4 and CYP2C9. nih.govresearchgate.netnih.gov
Table 3: Preclinical and Clinical Findings on Aprepitant's Interaction with CYP Enzymes
| CYP Enzyme | Effect of Aprepitant | Potency | Probe Substrate(s) | Reference |
|---|---|---|---|---|
| CYP3A4 | Inhibition & Induction | Moderate Inhibitor, Weak Inducer | Midazolam | nih.govnih.govnih.gov |
| CYP2C9 | Induction | Weak Inducer | Tolbutamide, S-warfarin | nih.govnih.gov |
| CYP2C19 | Inhibition | Very Weak Inhibitor | S-mephenytoin | nih.gov |
| CYP1A2 | No significant inhibition | - | - | nih.gov |
| CYP2B6 | No significant inhibition | - | - | nih.gov |
| CYP2C8 | No significant inhibition | - | - | nih.gov |
| CYP2D6 | No significant inhibition | - | - | nih.gov |
| CYP2E1 | No significant inhibition | - | - | nih.gov |
This interactive table summarizes the known effects of aprepitant on various Cytochrome P450 enzymes.
Inhibition and Induction of Drug-Metabolizing Enzymes by Aprepitant
Aprepitant exhibits a dual effect on drug-metabolizing enzymes, acting as both an inhibitor and an inducer, primarily targeting the CYP3A4 and CYP2C9 isoenzymes. njmonline.nljst.go.jp This complex interaction profile means that aprepitant can alter the plasma concentrations of other drugs metabolized by these enzymes, a critical consideration in clinical practice. researchgate.net
The inhibitory effects of aprepitant are most pronounced on CYP3A4. nih.govnih.gov When administered as a three-day regimen, aprepitant acts as a moderate inhibitor of CYP3A4. drugs.comnjmonline.nl For instance, co-administration of aprepitant with midazolam, a sensitive CYP3A4 substrate, resulted in a significant increase in the plasma concentration of midazolam. nih.gov One study found that a 125 mg/80 mg regimen of aprepitant increased the midazolam area under the plasma concentration-time curve (AUC) by 2.3-fold on day 1 and 3.3-fold on day 5. nih.gov However, when administered as a single, lower dose, its inhibitory effect is weaker. drugs.com The intravenous prodrug, fosaprepitant, is considered a weak inhibitor of CYP3A4. researchgate.netnih.gov
Conversely, aprepitant also acts as an inducer of CYP enzymes. Following a standard three-day course, aprepitant has been shown to induce CYP2C9 and, to a lesser extent, CYP3A4. njmonline.nlnih.gov The induction effect on CYP2C9 is considered modest and transient. nih.gov Studies using tolbutamide, a CYP2C9 probe substrate, showed a decrease in its AUC on days 4 and 8 after aprepitant administration, with the effect diminishing by day 15. nih.gov Similarly, a study evaluating the effect of aprepitant on warfarin (B611796), another CYP2C9 substrate, found a significant decrease in the trough concentrations of S(-)-warfarin, consistent with CYP2C9 induction. nih.gov The inductive effect on CYP3A4 is also considered weak and transient. nih.gov
Table 1: Effect of Aprepitant on CYP3A4 and CYP2C9 Activity
| Enzyme | Effect | Probe Substrate | Key Finding | Citation |
|---|---|---|---|---|
| CYP3A4 | Moderate Inhibition | Midazolam | Aprepitant (125/80 mg regimen) increased midazolam AUC by 2.3-fold on day 1 and 3.3-fold on day 5. | nih.gov |
| CYP3A4 | Weak Induction | Midazolam (intravenous) | A 3-day aprepitant regimen resulted in weak induction of CYP3A4 activity on day 8, which resolved by day 15. | nih.gov |
| CYP2C9 | Modest Induction | Tolbutamide | A 3-day aprepitant regimen decreased tolbutamide AUC on days 4 and 8, with the effect nearly resolving by day 15. | nih.gov |
| CYP2C9 | Significant Induction | Warfarin (S-enantiomer) | Aprepitant co-administration led to a maximum 34% decrease in trough S(-)-warfarin concentrations on day 8. | nih.gov |
Impact on Co-administered Xenobiotics
The inhibitory and inductive properties of aprepitant on drug-metabolizing enzymes have a direct impact on the pharmacokinetics of co-administered xenobiotics, particularly those that are substrates of CYP3A4 and CYP2C9. njmonline.nlresearchgate.net
The moderate inhibition of CYP3A4 by aprepitant can lead to increased plasma concentrations and potential for enhanced effects or toxicities of CYP3A4 substrates. nih.gov This is particularly relevant for certain chemotherapeutic agents. For example, some studies have noted that co-administration of aprepitant with cyclophosphamide (B585) and ifosfamide, which are activated by CYP3A4, could be affected. njmonline.nlresearchgate.net However, studies with other CYP3A4-metabolized chemotherapy drugs like docetaxel (B913) and vinorelbine (B1196246) showed no clinically relevant pharmacokinetic changes when co-administered with aprepitant. njmonline.nl The co-administration of aprepitant with oxycodone, a CYP3A4 substrate, resulted in a 25% increase in the AUC of oxycodone. ascopubs.org
The inductive effect of aprepitant on CYP2C9 can lead to decreased plasma concentrations and potentially reduced efficacy of CYP2C9 substrates. jst.go.jpnih.gov The most well-documented interaction is with warfarin. drugs.comjst.go.jpnih.gov Co-administration of aprepitant can decrease the International Normalized Ratio (INR), a measure of blood clotting time, necessitating careful monitoring in patients on chronic warfarin therapy. drugs.comnih.govdrugs.com Studies have shown a decrease in the AUC of tolbutamide, another CYP2C9 substrate, when given with aprepitant. jst.go.jpnih.gov
It is noteworthy that aprepitant is unlikely to interact with drugs that are substrates for the P-glycoprotein transporter, as demonstrated by the lack of interaction with digoxin (B3395198) in a clinical study. drugs.com
Table 2: Impact of Aprepitant on Co-administered Xenobiotics
| Xenobiotic | Primary Metabolizing Enzyme | Effect of Aprepitant Co-administration | Observed Pharmacokinetic Change | Citation |
|---|---|---|---|---|
| Warfarin | CYP2C9 | Decreased plasma concentration | Maximum 34% decrease in S(-)-warfarin trough concentration on day 8. | nih.gov |
| Tolbutamide | CYP2C9 | Decreased plasma concentration | AUC decreased by 23% on day 4 and 28% on day 8. | jst.go.jpnih.gov |
| Midazolam | CYP3A4 | Increased plasma concentration | AUC increased by 2.3-fold on day 1 and 3.3-fold on day 5. | nih.gov |
| Oxycodone | CYP3A4 | Increased plasma concentration | AUC of oxycodone increased by 25%. | ascopubs.org |
| Dexamethasone (B1670325) | CYP3A4 | Increased plasma concentration | Aprepitant co-administration leads to a significant increase in dexamethasone exposure. | researchgate.net |
| Docetaxel | CYP3A4 | No clinically relevant effect | Aprepitant did not influence the pharmacokinetics of docetaxel. | njmonline.nl |
| Vinorelbine | CYP3A4 | No clinically relevant effect | No difference in AUC on day 1 compared with day 8. | njmonline.nl |
Pharmaceutical Formulation Science and Stability Studies
Development of Lyophilized Formulations for Injectable Delivery
The inherent instability of (1'S,2R,3S)-Fosaprepitant Dimeglumine in aqueous solutions necessitates its formulation as a lyophilized powder for injection. google.com This approach enhances the long-term stability of the drug substance. pharmtech.com The development of a robust lyophilized product involves careful selection of excipients and meticulous optimization of the freeze-drying process. fda.gov
Excipient Compatibility and Rational Design
The rational design of a parenteral formulation for (1'S,2R,3S)-Fosaprepitant Dimeglumine involves selecting excipients that ensure stability, solubility upon reconstitution, and compatibility. The commercially available formulation contains edetate disodium, polysorbate 80, and lactose anhydrous, with sodium hydroxide (B78521) and/or hydrochloric acid used for pH adjustment. fda.gov Edetate disodium acts as a chelating agent, polysorbate 80 as a solubilizer and stabilizer, and lactose as a bulking agent.
Compatibility studies are crucial to ensure the stability of the drug when reconstituted and potentially co-administered with other intravenous fluids or medications. (1'S,2R,3S)-Fosaprepitant Dimeglumine has demonstrated compatibility with several common intravenous diluents. nih.govresearchgate.net However, it is incompatible with solutions that contain divalent cations such as Ca2+ and Mg2+, which includes Lactated Ringer’s Solution and Hartmann's Solution. baxterpi.com
| Excipient/Diluent | Role/Type | Compatibility Status | Reference |
|---|---|---|---|
| Edetate Disodium | Chelating Agent | Compatible | fda.gov |
| Polysorbate 80 | Solubilizer/Stabilizer | Compatible | fda.gov |
| Lactose Anhydrous | Bulking Agent | Compatible | fda.gov |
| 0.9% Sodium Chloride Injection | Diluent | Compatible | nih.govresearchgate.net |
| 5% Dextrose Injection | Diluent | Compatible | nih.govresearchgate.net |
| Water for Injection | Diluent | Compatible | nih.govresearchgate.net |
| Solutions with Divalent Cations (e.g., Lactated Ringer's) | Diluent | Incompatible | baxterpi.com |
Optimization of Lyophilization Cycles
The optimization of the lyophilization (freeze-drying) cycle is a critical step to ensure the creation of a stable and elegant cake with appropriate porosity for rapid reconstitution. pharmtech.comwisdomlib.org The process consists of three main stages: freezing, primary drying (sublimation), and secondary drying (desorption). pharmtech.comwisdomlib.org The goal is to maximize the removal of water without compromising the stability of the drug. researchgate.net A key parameter in cycle optimization is the collapse temperature (Tc), which is the temperature above which the formulation loses its rigid structure during primary drying. pharmtech.comwisdomlib.org
A patented method for the freeze-drying of (1'S,2R,3S)-Fosaprepitant Dimeglumine outlines specific parameters for each stage of the cycle to produce a product with stable quality and high redissolution speed. google.com
| Stage | Parameter | Value |
|---|---|---|
| Pre-freezing | Initial Cooling Temperature | -12°C to -14°C |
| Final Cooling Temperature | -32°C to -35°C (held for 42-62 minutes) | |
| Primary Drying (Sublimation) | Initial Vacuum Pressure | 12-17 Pa |
| Initial Product Temperature | -35°C to -37°C (held for 8-10 hours) | |
| Secondary Product Temperature | -25°C to -29°C (held for 15-18 hours) | |
| Secondary Drying | Final Product Temperature | 38°C to 42°C (held for 1-2 hours) |
Chemical and Physical Stability of (1'S,2R,3S)-Fosaprepitant Dimeglumine in Solution and Solid State
The stability of (1'S,2R,3S)-Fosaprepitant Dimeglumine is a defining characteristic of its pharmaceutical profile. While the lyophilized, solid-state form is stable, the compound is susceptible to degradation in aqueous solutions. google.com The primary degradation pathway is the hydrolysis of the phosphate (B84403) ester to form aprepitant (B1667566). google.com
Studies on the stability of reconstituted and diluted solutions have shown that mixtures of 150 mg of fosaprepitant (B1673561) in 50, 100, and 250 mL of 0.9% NaCl are physicochemically stable for 7 days at both room temperature and under refrigeration when exposed to ambient light. researchgate.net When protected from light, this stability extends to 15 days under the same temperature conditions. researchgate.net Product labeling, however, notes that the reconstituted final drug solution is stable for 24 hours at ambient room temperature. baxterpi.com
Forced Degradation Studies (e.g., Hydrolytic, Oxidative, Photolytic, Thermal Stability)
Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of a drug molecule. nih.gov (1'S,2R,3S)-Fosaprepitant Dimeglumine has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, in accordance with ICH guidelines. humanjournals.comasianpubs.orgnih.gov
These studies have demonstrated that the drug is susceptible to degradation under acidic, basic, oxidative, and thermal conditions. humanjournals.com Significant degradation has been noted under acid, thermal, and humidity stress. asianpubs.org Conversely, the compound has been found to be relatively stable under photolytic conditions. humanjournals.com
| Stress Condition | Observed Stability/Degradation | Reference |
|---|---|---|
| Acid Hydrolysis (e.g., 1 N HCl) | Susceptible to degradation; major degradation observed. | humanjournals.comasianpubs.org |
| Base Hydrolysis (e.g., 1 N NaOH) | Susceptible to degradation. | humanjournals.comasianpubs.org |
| Oxidation (e.g., 3% H2O2) | Susceptible to degradation. | humanjournals.comasianpubs.org |
| Thermal Degradation (e.g., 60°C) | Susceptible to degradation; major degradation observed. | humanjournals.comasianpubs.org |
| Photolytic Stability | Stable. | humanjournals.comasianpubs.org |
| Humidity (e.g., 80°C/85% RH) | Conflicting reports: One study reports stability humanjournals.com, another reports major degradation asianpubs.org. | humanjournals.comasianpubs.org |
Identification of Degradation Products and Pathways
The primary degradation pathway for (1'S,2R,3S)-Fosaprepitant Dimeglumine is its conversion to aprepitant through the hydrolysis of the phosphate prodrug moiety. google.comhumanjournals.comasianpubs.org Aprepitant is consistently identified as the major degradant across various stress conditions. humanjournals.comasianpubs.org This conversion is significant because aprepitant is practically insoluble in water, which can present challenges in a parenteral formulation if significant degradation occurs prior to administration. google.com
In addition to aprepitant, other degradation products have been observed under specific stress conditions. humanjournals.com For instance, under oxidative stress (peroxide degradation), two unknown impurities were detected at relative retention times (RRTs) of 0.24 and 1.07. humanjournals.com Under basic degradation conditions, an unknown impurity at RRT 0.24 was also observed. humanjournals.com The elucidation of these pathways is essential for developing stability-indicating analytical methods. wisdomlib.org
Polymorphism and Amorphous Solid Forms of (1'S,2R,3S)-Fosaprepitant Dimeglumine
The solid-state properties of an active pharmaceutical ingredient can significantly influence its stability, solubility, and bioavailability. news-medical.net Pharmaceutical solids can exist in crystalline (polymorphic) or non-crystalline (amorphous) forms. nih.gov (1'S,2R,3S)-Fosaprepitant Dimeglumine is described as a white to off-white amorphous powder. fda.govfda.gov Amorphous solids lack the long-range molecular order characteristic of crystalline materials and can exhibit different properties, such as higher apparent solubility. nih.gov The amorphous nature of (1'S,2R,3S)-Fosaprepitant Dimeglumine contributes to its free solubility in water, which is a desirable characteristic for an injectable formulation. fda.gov
Preparation and Characterization of Different Solid-State Forms
(1'S,2R,3S)-Fosaprepitant Dimeglumine is predominantly utilized in an amorphous state for pharmaceutical formulations. This amorphous form can be produced through various techniques, including lyophilization and controlled precipitation, each yielding a product with specific physical attributes.
Amorphous (1'S,2R,3S)-Fosaprepitant Dimeglumine by Lyophilization:
The commercial formulation of (1'S,2R,3S)-Fosaprepitant Dimeglumine is a sterile, lyophilized powder intended for intravenous infusion after reconstitution fda.gov. Lyophilization, or freeze-drying, involves freezing a solution of the drug and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase. This process results in a porous, amorphous solid cake google.com. While this method is widely used, the resulting amorphous solid can be thermodynamically unstable and may require specific storage conditions, such as refrigeration at 2-8°C, to prevent degradation and maintain stability google.com.
Stable Amorphous (1'S,2R,3S)-Fosaprepitant Dimeglumine by Controlled Precipitation:
A method to produce a stable amorphous form of (1'S,2R,3S)-Fosaprepitant Dimeglumine involves a controlled precipitation process. This process typically includes dissolving the compound in a suitable solvent, followed by the addition of an anti-solvent to induce precipitation of the solid. The resulting material is then isolated and dried under controlled conditions. This method has been shown to yield a stable amorphous solid that maintains its physical form under specified storage conditions google.com.
Characterization of Solid-State Forms:
The different solid-state forms of (1'S,2R,3S)-Fosaprepitant Dimeglumine are characterized using various analytical techniques to confirm their physical state and assess their properties.
X-Ray Powder Diffraction (XRPD): This is a primary technique used to distinguish between crystalline and amorphous materials. Crystalline solids produce a diffraction pattern with sharp, well-defined peaks, whereas amorphous materials exhibit a broad halo pattern, indicating the absence of long-range molecular order. A stable amorphous form of (1'S,2R,3S)-Fosaprepitant Dimeglumine is characterized by a halo XRPD pattern google.com.
Differential Scanning Calorimetry (DSC): DSC is employed to measure the thermal properties of a material. For amorphous solids, a key characteristic is the glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. The DSC thermogram of a stable amorphous (1'S,2R,3S)-Fosaprepitant Dimeglumine shows a characteristic endotherm google.com.
The table below summarizes the characterization data for a stable amorphous form of (1'S,2R,3S)-Fosaprepitant Dimeglumine.
| Analytical Technique | Observation | Reference |
| X-Ray Powder Diffraction (XRPD) | Broad halo pattern, indicating an amorphous state. | google.com |
| Differential Scanning Calorimetry (DSC) | Presence of a characteristic endotherm. | google.com |
Crystalline Forms:
While the amorphous form is the most commonly used in final formulations, a novel crystalline form of (1'S,2R,3S)-Fosaprepitant Dimeglumine has been reported in patent literature. This crystalline form is characterized by its unique X-ray powder diffraction pattern with distinct peaks at specific 2θ angles.
The table below presents the characteristic XRPD peaks for the novel crystalline form of (1'S,2R,3S)-Fosaprepitant Dimeglumine.
| 2θ Angle (± 0.2°) |
| 4.645 |
| 9.258 |
| 13.237 |
| 19.323 |
| 23.882 |
| 26.903 |
| 31.452 |
| 33.839 |
| 37.172 |
Additionally, crystalline intermediates are utilized during the synthesis of (1'S,2R,3S)-Fosaprepitant Dimeglumine. For instance, the dibenzyl ester of fosaprepitant exists in a crystalline form and is characterized by its own distinct XRPD pattern and a sharp endotherm in its DSC thermogram google.com.
Impact of Solid-State Properties on Formulation Performance and Stability
The solid-state form of (1'S,2R,3S)-Fosaprepitant Dimeglumine has a profound impact on the performance and stability of its pharmaceutical formulations. The choice between a crystalline and an amorphous form involves a trade-off between solubility and stability.
Impact of Amorphous Form on Formulation Performance:
Amorphous solids generally exhibit higher apparent solubility and faster dissolution rates compared to their crystalline counterparts. This is because amorphous materials lack the long-range molecular order of crystals, and therefore, less energy is required to break the solid-state lattice and allow the molecules to dissolve. For a parenterally administered drug like (1'S,2R,3S)-Fosaprepitant Dimeglumine, which requires reconstitution prior to infusion, rapid dissolution is a critical quality attribute. The use of an amorphous form facilitates quick and complete dissolution in the reconstitution vehicle, which is essential for safe and effective administration .
Stability Considerations of Different Solid-State Forms:
While advantageous for dissolution, the higher energy state of amorphous solids also makes them thermodynamically less stable than their crystalline counterparts. This instability can manifest as physical and chemical degradation over time.
Physical Instability (Crystallization): Amorphous (1'S,2R,3S)-Fosaprepitant Dimeglumine, particularly that produced by lyophilization, can have a tendency to convert to a more stable crystalline form upon storage, especially if not kept at recommended refrigerated conditions. This physical change can negatively impact the dissolution rate and, consequently, the bioavailability of the drug. A stable amorphous form, such as that produced by controlled precipitation, is designed to resist this crystallization and maintain its amorphous nature over the product's shelf life google.com. Stability studies on such a stable amorphous form have shown no change in its amorphous halo pattern in XRPD analysis over time under specified storage conditions google.com.
Chemical Stability: The primary degradation pathway for (1'S,2R,3S)-Fosaprepitant Dimeglumine is hydrolysis to its active moiety, aprepitant. Aprepitant has significantly lower aqueous solubility than its prodrug, and its formation in an aqueous solution can lead to precipitation google.com. The solid-state form can influence the rate of this degradation. Lyophilized formulations of (1'S,2R,3S)-Fosaprepitant Dimeglumine are engineered to be stable for extended periods, with processes designed to limit the formation of aprepitant to less than 3.0% after 12-24 months of storage at room temperature google.com. The stability of reconstituted solutions prepared from the amorphous powder is also a critical factor, with studies showing that such solutions can remain physically and chemically stable for up to 15 days under refrigerated and light-protected conditions .
The table below summarizes the stability data for a lyophilized formulation of (1'S,2R,3S)-Fosaprepitant Dimeglumine.
| Storage Condition | Duration | Aprepitant Content | Total Impurities | Reference |
| Controlled Room Temperature (20-25°C) | > 6 months | < 3.0% | < 5.0% | google.com |
| Controlled Room Temperature (20-25°C) | 12-24 months | < 3.0% | < 5.0% | google.com |
Analytical Methodologies for Quality Control and Research
Chromatographic Techniques for Assay and Purity Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of analytical strategies for (1'S,2R,3S)-Fosaprepitant Dimeglumine. These techniques provide the necessary resolution and sensitivity to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
The development of robust HPLC methods is fundamental for the routine quality control of Fosaprepitant (B1673561) Dimeglumine in pharmaceutical formulations. mlcpharmacy.edu.in Method development often involves a systematic approach to optimize chromatographic conditions to achieve a good performance for the assay. mlcpharmacy.edu.in
One such Reverse-Phase HPLC (RP-HPLC) method was developed for the analysis of Fosaprepitant Dimeglumine in bulk drug. mlcpharmacy.edu.in The optimization of the mobile phase is a critical step. A study explored various combinations of water, buffer, and acetonitrile (B52724), ultimately selecting a mobile phase composed of a buffer (0.1 M potassium dihydrogen phosphate (B84403) solution adjusted to pH 3.10 with 1% phosphoric acid) and acetonitrile in a 40:60 ratio. mlcpharmacy.edu.in This specific condition, when used with a C8 column, resulted in a retention time of 3.358 minutes for Fosaprepitant Dimeglumine at a flow rate of 0.6 ml/min. mlcpharmacy.edu.in The method was validated and found to be simple, sensitive, accurate, and precise. mlcpharmacy.edu.in
| Parameter | Condition | Reference |
|---|---|---|
| Mobile Phase | Buffer (0.1 M KH2PO4, pH 3.10):Acetonitrile (40:60) | mlcpharmacy.edu.in |
| Column | C8 (150 x 4.6 mm, 5µm) | mlcpharmacy.edu.in |
| Flow Rate | 0.6 ml/min | mlcpharmacy.edu.in |
| Retention Time | 3.358 min | mlcpharmacy.edu.in |
Another HPLC method was developed for the simultaneous determination of eight related substances in the Fosaprepitant Dimeglumine API. researchgate.net This gradient method utilized a mobile phase consisting of two components: mobile phase A (water and acetonitrile, 800:200, v/v) and mobile phase B (water and acetonitrile, 200:800, v/v, with the addition of orthophosphoric acid and tetrabutylammonium (B224687) hydrogen sulphate). researchgate.net The UV detection was performed at 210 nm. researchgate.net This method demonstrated high purity in commercial bulk drug samples, with all known impurities below the specification limits. researchgate.net
Stability-Indicating HPLC Methods for Related Substances and Impurities
Stability-indicating methods are crucial for determining the purity of a drug substance and its degradation products over time and under various stress conditions. For Fosaprepitant Dimeglumine, several stability-indicating HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. humanjournals.comnih.gov
One study detailed a gradient reverse-phase HPLC method for the determination of related substances in the drug substance. humanjournals.com This method achieved effective separation on a Unison UK-Phenyl column using a mobile phase of phosphoric acid buffer (A) and acetonitrile (B) at a flow rate of 1.0 ml/min and a detection wavelength of 210 nm. humanjournals.com The drug was subjected to thermal, hydrolysis, humidity, peroxide, and photolytic stress conditions to demonstrate the method's specificity. humanjournals.com The peak purity of Fosaprepitant was confirmed using a PDA detector, and the method was found to be highly sensitive, with a limit of detection for each impurity being less than 0.011% w/w. humanjournals.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Unison UK-Phenyl, 3μm (250mm × 4.6mm) | humanjournals.com |
| Mobile Phase A | Phosphoric acid buffer | humanjournals.com |
| Mobile Phase B | Acetonitrile | humanjournals.com |
| Flow Rate | 1.0 ml/min | humanjournals.com |
| Detection Wavelength | 210 nm | humanjournals.com |
| Column Temperature | 25°C | humanjournals.com |
Another stability-indicating HPLC method was designed for an injection formulation of Fosaprepitant Dimeglumine. nih.gov This method used a NanoChrom C18 column and a mobile phase system involving 0.5 M ammonium (B1175870) dihydrogen phosphate solution (pH 2.2) and acetonitrile (80:20) as mobile phase A, and methanol (B129727) and acetonitrile (70:30) as mobile phase B. nih.gov The method was validated for specificity, linearity, accuracy, precision, and robustness after subjecting the formulation to forced degradation conditions. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) Applications
While HPLC methods are prevalent, Ultra-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed, resolution, and solvent consumption. Although specific UPLC applications for (1'S,2R,3S)-Fosaprepitant Dimeglumine are less detailed in the provided context, the principles of UPLC suggest its suitability for high-throughput analysis and improved separation of complex impurity profiles, which would be a logical progression from the established HPLC methods.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the quantitative analysis and structural elucidation of (1'S,2R,3S)-Fosaprepitant Dimeglumine and its impurities.
UV-Visible Spectroscopy for Quantitative Analysis
UV-Visible spectroscopy is a straightforward and effective method for the quantitative determination of Fosaprepitant Dimeglumine in bulk drug. mlcpharmacy.edu.in A study developed and validated a UV spectroscopic method, which was found to be simple, sensitive, accurate, and precise. mlcpharmacy.edu.in The analysis was performed on a UV-visible double beam spectrophotometer, and the method was validated for parameters including the limit of detection (LOD) and limit of quantification (LOQ). mlcpharmacy.edu.in For the UV method, the LOD and LOQ were found to be 7.3 and 22.2 respectively. mlcpharmacy.edu.in
Mass Spectrometry (MS) for Impurity Identification and Structural Elucidation
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of impurities and degradation products of Fosaprepitant Dimeglumine. In the development of stability-indicating methods, MS is crucial for characterizing the degradation products formed under various stress conditions. humanjournals.com This information is vital for understanding the degradation pathways of the drug substance and for ensuring that the analytical method can effectively separate these impurities. humanjournals.com Furthermore, ¹H and ³¹P NMR spectroscopy are used to confirm the phosphonate (B1237965) structure of the compound.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structure Confirmation
The definitive confirmation of the chemical structure and stereochemistry of a complex molecule like (1'S,2R,3S)-Fosaprepitant Dimeglumine relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
While specific spectral data for the (1'S,2R,3S) diastereomer are not widely published, the application of these techniques for structural elucidation is well-established. NMR is particularly crucial for unambiguously distinguishing between different stereoisomers, such as the specified (1'S) compound and the more common (1'R) diastereomer. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry. A full assignment would involve a suite of experiments:
¹H NMR: Would confirm the presence of all protons and their immediate electronic environments. Key regions would include the aromatic protons on the bis(trifluoromethyl)phenyl and fluorophenyl rings, the methyl group on the ethoxy side chain, and the various methylene (B1212753) and methine protons of the morpholine (B109124) and meglumine (B1676163) moieties. The presence of a chiral center at the 1'-position renders the two protons of the adjacent methylene group on the morpholine ring diastereotopic, meaning they are chemically non-equivalent and would appear as distinct signals with different chemical shifts, often as a complex multiplet. youtube.commasterorganicchemistry.com The precise shifts and coupling patterns of these protons would be unique to the (1'S) configuration compared to the (1'R) isomer.
¹³C NMR: Provides information on the carbon skeleton of the entire compound, including both the fosaprepitant and meglumine components.
¹⁹F NMR: Is essential for confirming the presence and environment of the fluorine atoms, showing signals for the -CF₃ groups and the single fluorine on the fluorophenyl ring.
³¹P NMR: Would show a characteristic signal for the phosphorus atom in the phosphate group, confirming the phosphorylation of the triazolone ring.
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and final confirmation of the entire molecular structure.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of fosaprepitant dimeglumine would exhibit characteristic absorption bands corresponding to:
O-H and N-H stretching from the meglumine and water molecules.
Aromatic C-H stretching.
A strong C=O stretching band from the triazolone ring.
C-O-C stretching from the ether linkages in the morpholine and ethoxy groups.
P=O stretching from the phosphate group.
Strong C-F stretching bands from the trifluoromethyl groups.
Together, NMR and IR spectroscopy provide a comprehensive characterization, confirming the molecular structure, the presence of all constituent parts (fosaprepitant and two equivalents of meglumine), and the specific stereochemistry of the (1'S,2R,3S) isomer.
Trace Analysis and Quantification of Residual Solvents and Impurities (e.g., Dicyclohexylurea)
Controlling impurities in the final drug substance is a critical aspect of quality control. For (1'S,2R,3S)-Fosaprepitant Dimeglumine, this includes monitoring for residual solvents from the manufacturing process and potential byproducts like dicyclohexylurea (DCU).
Quantification of Residual Solvents
Residual organic solvents are monitored to ensure they are below levels considered safe. A proficient and validated method for quantifying multiple residual solvents in fosaprepitant dimeglumine utilizes headspace gas chromatography with a flame ionization detector (HS-GC-FID). epa.govasianpubs.org This technique is specific, precise, linear, and accurate for a range of solvents that may be used during synthesis. epa.gov
| Parameter | Value |
| Technique | Headspace Gas Chromatography with Flame Ionization Detector (HS-GC-FID) |
| Column | HP-1 (fused silica (B1680970) dimethylpolysiloxane), 60 m × 0.53 mm, 5 µm film thickness |
| Validated Solvents | Methanol, Ethanol, Acetone, Isopropyl alcohol, Dichloromethane, Methyl tert-butyl ether, Ethyl acetate, Tetrahydrofuran (B95107), Cyclohexane, Toluene |
| Validation | The method is validated for specificity, precision, linearity, accuracy, and robustness from LQL (Lowest Quantification Level) to 200% of specification levels. |
This table summarizes the GC-FID methodology for residual solvent analysis in fosaprepitant dimeglumine as described in research articles. epa.govasianpubs.org
Quantification of Dicyclohexylurea Impurity
Dicyclohexylurea (DCU) is a common process impurity resulting from the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in synthesis. A simple, sensitive, and rapid reverse-phase high-pressure liquid chromatography (RP-HPLC) method has been developed for its quantification at trace levels in fosaprepitant dimeglumine. ijpsr.com
| Parameter | Value |
| Technique | Reverse Phase High-Pressure Liquid Chromatography (RP-HPLC) |
| Column | Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5µm |
| Mobile Phase | Phosphate buffer (pH 7.0) : Acetonitrile (53:47 v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 35 °C |
| Detector Wavelength | 205 nm |
| Injection Volume | 20 µL |
| LOD | 20 µg/g |
| LOQ | 60 µg/g |
This table outlines the validated RP-HPLC method for the quantification of Dicyclohexylurea in Fosaprepitant Dimeglumine. ijpsr.com
In addition to DCU, HPLC methods are also employed to detect and quantify other process-related impurities and degradation products, with the primary degradant being the active drug, aprepitant (B1667566). humanjournals.comresearchgate.net The premature in-vitro conversion of the soluble fosaprepitant to the poorly water-soluble aprepitant is a critical quality attribute to monitor. google.com
Dissolution and Release Testing Methodologies for Prodrugs
For a prodrug like (1'S,2R,3S)-Fosaprepitant Dimeglumine, which is formulated as a lyophilized powder for intravenous injection, the concepts of "dissolution" and "release testing" differ from those for conventional oral solid dosage forms. humanjournals.comfda.report The goal is not to measure the rate of dissolution for absorption in the gastrointestinal tract, but to ensure the product reconstitutes correctly and the drug substance is fully available in solution for administration. nih.gov
Reconstitution Testing
The primary performance test is the evaluation of the reconstitution process. The product must dissolve completely in the specified diluent to form a clear solution, free of visible and sub-visible particulate matter. omicsonline.org The standard procedure involves:
Aseptically injecting a specific volume of 0.9% Sodium Chloride Injection (e.g., 5 mL) into the vial containing the lyophilized powder. fda.reportnih.gov
Gently swirling the vial to dissolve the contents, avoiding vigorous shaking to prevent foaming. fda.report
Transferring the reconstituted solution into a larger volume infusion bag (e.g., 150 mL of 0.9% Sodium Chloride Injection) to achieve the final concentration for infusion. omicsonline.orgnih.gov
The quality of the final solution is paramount. The formation of any precipitate, which could indicate premature degradation of the prodrug to the less soluble aprepitant, is unacceptable. google.com The product labeling explicitly warns against mixing with solutions containing divalent cations (e.g., Ca²⁺, Mg²⁺), as these can cause incompatibility issues. fda.gov
Particulate Matter Analysis
Following reconstitution, the solution is tested for sub-visible particles according to pharmacopeial standards, such as the method described in USP General Chapter <788> Particulate Matter in Injections. This test quantifies the number of particles above certain size thresholds (typically ≥10 µm and ≥25 µm) to ensure the safety and purity of the injectable solution.
In Vitro Release Testing in a Research Context
While not used for routine quality control of the lyophilized product, established dissolution apparatuses can be adapted for research purposes to study the intrinsic dissolution characteristics of the drug substance powder or to compare different formulations. The USP Apparatus 4 (flow-through cell) is particularly suitable for powders and can provide insights into the dissolution behavior under various conditions (e.g., different media, flow rates). nih.govgoogle.com Analysis of the samples collected from the dissolution apparatus is typically performed using HPLC or UV-Vis spectrophotometry. sigmaaldrich.com Such studies are valuable during early-stage development to understand the physicochemical properties of the prodrug.
Emerging Research Areas and Future Directions for 1 S,2r,3s Fosaprepitant Dimeglumine
Advancements in Prodrug Design for Enhanced Biopharmaceutical Properties
The development of (1'S,2R,3S)-Fosaprepitant Dimeglumine is a prime example of successful prodrug design aimed at overcoming the biopharmaceutical limitations of a parent drug. mdpi.com Aprepitant (B1667566), the active molecule, has limited aqueous solubility, making an intravenous formulation challenging. google.com The strategic addition of a phosphoryl group to create fosaprepitant (B1673561) dramatically increases water solubility, enabling its formulation as an injectable product. mdpi.comgoogle.com
Future advancements in prodrug design are moving beyond simple solubility enhancement towards more sophisticated goals. The prodrug approach is increasingly viewed as a key strategy to be integrated early in the drug discovery process to optimize pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net For NK1 receptor antagonists, this could involve creating next-generation prodrugs that offer targeted delivery to specific tissues, such as tumors or inflamed regions, thereby increasing efficacy and reducing potential systemic exposure. researchgate.netmdpi.com Research is also focused on developing prodrugs with modified release profiles, potentially allowing for less frequent administration. researchgate.net The overarching goal is to refine the therapeutic index of the active drug by improving its absorption, distribution, metabolism, and excretion (ADME) properties through clever chemical modification. mdpi.com
Table 1: Comparison of Aprepitant and (1'S,2R,3S)-Fosaprepitant Dimeglumine Biopharmaceutical Properties
| Property | Aprepitant | (1'S,2R,3S)-Fosaprepitant Dimeglumine | Rationale for Prodrug Design |
|---|---|---|---|
| Formulation | Oral | Intravenous | To enable parenteral administration for patients who cannot take oral medication. mdpi.com |
| Aqueous Solubility | Practically insoluble | High water solubility | Phosphorylation of aprepitant overcomes its poor solubility for IV formulation. google.com |
| Activation | N/A (Already active) | Rapidly converted to aprepitant in vivo | Utilizes ubiquitous phosphatases for efficient bioactivation. nih.gov |
| Bioavailability | Subject to oral absorption variability | Provides direct systemic exposure to aprepitant after conversion. nih.gov | To ensure reliable and complete bioavailability, bypassing oral absorption issues. nih.gov |
Exploration of Novel Therapeutic Applications for NK1 Receptor Antagonism Beyond Anti-emesis
The substance P (SP)/NK1 receptor system is implicated in a wide array of biological functions beyond emesis, including pain transmission, inflammation, and cell growth. mdpi.comnih.govyoutube.com This has opened promising new avenues of research for NK1 receptor antagonists like aprepitant (the active metabolite of fosaprepitant).
Oncology Research: A significant body of preclinical research suggests that the SP/NK1 receptor system plays a crucial role in cancer biology. mdpi.com The NK1 receptor is often overexpressed in various tumor cells, and its activation by SP can promote tumor cell proliferation, migration, and angiogenesis, while also inhibiting apoptosis. mdpi.comnih.gov Studies have shown that NK1 receptor antagonists, including aprepitant, can counteract these effects, inducing tumor cell death. mdpi.comscilit.com This has led to the investigation of aprepitant as a potential broad-spectrum antitumor agent, both alone and in combination with traditional chemotherapy, where it may enhance the efficacy of cytotoxic drugs. nih.gov
Pain Modulation: Substance P is a key neuropeptide in the transmission of pain signals. nih.gov Research indicates that blocking its receptor could be a viable strategy for pain management. Studies in animal models have shown that fosaprepitant can enhance the pain-relieving effects of morphine and delay the development of opioid tolerance. nih.gov Furthermore, aprepitant has been found to alleviate inflammatory pain by suppressing neuroinflammation, specifically by inhibiting the activation of microglia and key signaling pathways like JNK and p38/MAPK in the spinal cord. nih.gov
Neuroinflammation: Neuroinflammation is a critical component in the pathophysiology of various conditions, including chronic pain and neurodegenerative diseases. numberanalytics.commdpi.com It involves the activation of immune cells in the nervous system and the release of pro-inflammatory mediators. numberanalytics.com Given that aprepitant can suppress microglia activation, a key event in neuroinflammation, it is being explored as a potential therapeutic agent to modulate these processes. nih.gov This could have implications for treating conditions where neuroinflammation is a driving factor. nih.govnumberanalytics.com
Table 2: Potential Therapeutic Applications of NK1 Receptor Antagonism
| Therapeutic Area | Mechanism of Action | Key Research Findings |
|---|---|---|
| Oncology | Blocks SP-mediated tumor cell proliferation, migration, and angiogenesis; induces apoptosis. mdpi.com | Aprepitant demonstrates broad-spectrum antitumor action in preclinical studies and may sensitize cancer cells to chemotherapy. nih.gov |
| Pain Modulation | Attenuates pain signal transmission by blocking SP at NK1 receptors in the central nervous system. nih.govnih.gov | Fosaprepitant delayed morphine tolerance in rats. nih.gov Aprepitant reduced inflammatory pain behavior by inhibiting microglia activation. nih.gov |
| Neuroinflammation | Suppresses the activation of immune cells (e.g., microglia) in the nervous system. nih.gov | Aprepitant inhibited the phosphorylation of JNK and p38/MAPK, key inflammatory signaling molecules. nih.gov |
Development of Advanced Drug Delivery Systems for (1'S,2R,3S)-Fosaprepitant Dimeglumine
While the creation of fosaprepitant solved the initial delivery challenge of aprepitant's insolubility, research into advanced drug delivery systems continues. A key issue with fosaprepitant is its limited stability in aqueous solutions, as it can hydrolyze back to the insoluble aprepitant, generating particles that are undesirable for injectable products. google.com To address this, current commercial formulations are lyophilized (freeze-dried) powders that are reconstituted before use. google.com
Future research is focused on creating more stable and versatile formulations. This includes the investigation of novel excipients and delivery platforms:
Stabilizing Excipients: Studies are exploring the use of components like cyclodextrins and various buffering agents to create liquid formulations of fosaprepitant with improved storage stability, potentially eliminating the need for lyophilization. google.com
Nanoparticle and Lipid-Based Systems: Advanced drug delivery platforms such as nanoparticles, liposomes, and polymeric systems are being explored for a variety of drugs. nih.gov For fosaprepitant or aprepitant, such systems could theoretically be designed to offer controlled, sustained release or to target the drug to specific sites, such as tumors, which could be particularly relevant for its emerging applications in oncology.
Table 3: Advanced Drug Delivery Strategies for Fosaprepitant
| Delivery System / Strategy | Objective | Example Components/Methods |
|---|---|---|
| Lyophilization | Enhance long-term stability by removing water. | Current commercial standard for Emend® IV. google.comfda.gov |
| Stable Liquid Formulations | Improve storage stability and ease of use by avoiding reconstitution. | Use of chelating agents (disodium edetate), bulking agents (mannitol), and cyclodextrins (hydroxypropyl beta cyclodextrin). google.com |
| Nanocarrier Systems | Provide sustained release or targeted delivery to specific tissues. | Lipids, polymers, and other materials used to create nanoparticles. nih.gov |
Computational Chemistry and Molecular Modeling Studies on Prodrug Activation and Receptor Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering powerful insights into molecular behavior. mdpi.comumd.eduscirp.org These techniques allow researchers to simulate complex biological processes at an atomic level.
For (1'S,2R,3S)-Fosaprepitant Dimeglumine, these methods are being applied to:
Prodrug Activation: Model the enzymatic conversion of fosaprepitant to aprepitant. By simulating the interaction with phosphatase enzymes, researchers can understand the mechanism and kinetics of this critical activation step.
Receptor-Ligand Interactions: Perform molecular docking and molecular dynamics simulations to study how the active drug, aprepitant, binds to the NK1 receptor. siftdesk.org These studies can elucidate the precise binding mode, identify key amino acid residues involved in the interaction, and explain the high affinity and selectivity of the drug. nih.gov This knowledge is invaluable for the rational design of new, potentially more potent or selective, NK1 receptor antagonists.
Structure-Activity Relationships (SAR): Analyze how small changes to the drug's structure affect its binding affinity and activity. This helps in guiding the synthesis of new derivatives with improved properties. wikipedia.org
Table 4: Computational Approaches in Fosaprepitant/Aprepitant Research
| Computational Method | Application/Purpose | Expected Insights |
|---|---|---|
| Quantum Mechanics (QM) | Study the electronic structure and reactivity of the prodrug. | Elucidate the mechanism of enzymatic hydrolysis of the phosphate (B84403) group. mdpi.com |
| Molecular Docking | Predict the preferred binding orientation of aprepitant within the NK1 receptor active site. | Identify key binding interactions (e.g., hydrogen bonds, hydrophobic contacts). siftdesk.org |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic movement and conformational changes of the drug-receptor complex over time. | Understand the stability of the binding pose and the mechanism of receptor antagonism. mdpi.com |
| QSAR Modeling | Correlate chemical structures of a series of compounds with their biological activity. | Predict the activity of novel, unsynthesized antagonist candidates. |
Pharmacogenomic Considerations in Prodrug Metabolism and NK1 Receptor Variants
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. This field holds the key to personalizing medicine by predicting drug efficacy and potential adverse effects based on a patient's genes. For the fosaprepitant/aprepitant pathway, several areas are of interest.
The active drug, aprepitant, is metabolized primarily by the hepatic enzyme CYP3A4. mdpi.com Genetic variations (polymorphisms) in the CYP3A4 gene can lead to differences in enzyme activity among individuals. Patients who are "poor metabolizers" may clear the drug more slowly, leading to higher plasma concentrations, while "extensive metabolizers" may clear it more quickly. These differences could potentially impact the drug's efficacy and safety profile, suggesting that dose adjustments based on genotype might be beneficial in the future.
Table 5: Key Genes in Fosaprepitant/Aprepitant Pharmacogenomics
| Gene | Function | Potential Impact of Genetic Variants |
|---|---|---|
| CYP3A4 | Primary enzyme responsible for the metabolism and clearance of aprepitant. mdpi.com | Variations can alter metabolic rate, leading to inter-individual differences in drug exposure and potential need for dose adjustment. mdpi.com |
| CYP2C8, CYP2C19 | Secondary enzymes involved in the metabolism of other drugs, with potential minor roles or interactions. | Variants in these genes are known to affect the metabolism of many drugs and could be relevant in polypharmacy settings. mdpi.com |
| TACR1 | Encodes the Neurokinin-1 (NK1) receptor, the direct target of aprepitant. | Polymorphisms could alter receptor structure or expression, potentially affecting drug binding and pharmacodynamic response. scilit.com |
Q & A
Q. How should researchers address conflicting reports on fosaprepitant’s bioequivalence to aprepitant in different populations?
- Methodological Answer : Perform population pharmacokinetic analyses pooling data from diverse cohorts (e.g., healthy volunteers, pediatric patients). Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., age, renal function) affecting bioequivalence .
Q. What statistical methods are optimal for analyzing gender-based differences in fosaprepitant’s antiemetic efficacy?
- Methodological Answer : Apply multivariate logistic regression to Phase III data, adjusting for covariates like chemotherapy emetogenicity. Stratify outcomes by gender and test for interaction effects using likelihood ratio tests .
Methodological Resources
- Chemical Characterization : Use IUPAC nomenclature and crystallography (e.g., X-ray diffraction) to confirm the stereochemistry (1'S,2R,3S) and salt form .
- Clinical Trial Design : Reference ASCO/NCCN guidelines for CINV prevention, emphasizing triplet therapy (NK1 antagonist + 5-HT3 antagonist + corticosteroid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
